2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound contains several functional groups including a pyrrole ring, a thiophene ring, a pyrazolopyrimidine ring, and a methoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of multiple rings and functional groups. The structure would be determined by the arrangement of these groups in space .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the pyrrole ring could undergo electrophilic substitution reactions, while the thiophene ring could undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. For example, the presence of the pyrrole and thiophene rings could contribute to the compound’s aromaticity and stability .Scientific Research Applications
Regioselective Synthesis and Computational Analysis
A study conducted by Salem et al. (2015) focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine and related fused heterocycles. This research demonstrated the use of microwave irradiation and conventional methods for synthesizing these compounds. The study also utilized ab initio quantum chemical calculations, specifically Density Functional Theory (DFT), to confirm the regioselectivity of the cyclocondensation reactions. This approach underscores the compound's role in facilitating the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Salem et al., 2015).
Development of Analgesic Agents
Khalifa et al. (2019) explored the synthesis of trisubstituted pyrazoles containing the compound as part of a study on potential analgesic agents. The research highlighted the chemical versatility of the compound, leading to the creation of analogs showing significant analgesic effects. This study not only contributes to our understanding of the compound's chemical properties but also its potential in developing new pain management solutions (Khalifa et al., 2019).
Antimicrobial Applications
The antimicrobial activity of new heterocycles incorporating the compound has been a subject of research, as illustrated by Bondock et al. (2008). Their work on synthesizing new coumarin, pyridine, pyrrole, thiazole, and pyrimidine derivatives has expanded the scope of antimicrobial agents. This research demonstrates the compound's utility in generating new molecules with potential applications in combating microbial resistance (Bondock et al., 2008).
Synthesis of KDR Kinase Inhibitors
Fraley et al. (2002) reported the synthesis and evaluation of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, including the compound of interest, as new KDR kinase inhibitors. This work is pivotal in the quest for new cancer therapeutics, showcasing the compound's potential role in the development of targeted therapies (Fraley et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4OS/c1-14-8-9-15(2)30(14)19-10-11-33-23(19)18-13-22-28-17(16-6-4-5-7-20(16)32-3)12-21(24(25,26)27)31(22)29-18/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMGIBUVLUFRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5OC)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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